molecular formula C27H31N3O4 B11676743 2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11676743
M. Wt: 461.6 g/mol
InChI Key: LVLGVQQQVNFGMK-UHFFFAOYSA-N
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Description

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the condensation of benzylamine with formaldehyde, followed by cyclization with hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylene positions, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
  • N-isoindoline-1,3-diones

Uniqueness

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

4-[[benzyl-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)methyl]amino]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C27H31N3O4/c31-24-20-16-6-7-17(10-16)21(20)25(32)29(24)13-28(12-15-4-2-1-3-5-15)14-30-26(33)22-18-8-9-19(11-18)23(22)27(30)34/h1-5,16-23H,6-14H2

InChI Key

LVLGVQQQVNFGMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CN(CC4=CC=CC=C4)CN5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

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